3-Iodoisoquinoline
Overview
Description
3-Iodoisoquinoline is a compound that belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
In recent years, isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods . The diverse range of synthetic methods employs acryloyl benzamides as key substrates . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine .Molecular Structure Analysis
The molecular formula of this compound is C9H6IN . It shares a similar structure to the well-known compound, quinoline . It comprises a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Isoquinoline compounds have been synthesized using various methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Physical and Chemical Properties Analysis
Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .Scientific Research Applications
Synthesis Methods and Chemical Transformations
Facile Preparation for Isoquinoline Derivatives : 3-Aryl-4-iodoisoquinolines, including 4-Iodo-3-phenylisoquinoline, are synthesized from N-(o-arylethynyl)benzyl p-toluenesulfonamides using a novel one-pot method under transition-metal-free conditions. This approach is significant for preparing isoquinoline derivatives efficiently (Naruto & Togo, 2021).
Dirhodium(II)-Catalyzed Bisfunctionalization : The synthesis of 4-Iodoisoquinolin-1(2 H)-ones via a Rh2(II,II)-catalyzed reaction under mild conditions showcases the importance of 3-Iodoisoquinoline as a precursor in medicinal chemistry, particularly for CRTH2 antagonists (Fang, Wang, & Wang, 2019).
Iodoisoquinoline-Fused Benzimidazoles Synthesis : A tandem route involving iodocyclization strategy produces iodoisoquinoline-fused benzimidazole derivatives, highlighting the compound's role in novel organic syntheses (Ouyang et al., 2011).
Applications in Photoredox Catalysis
Photocatalytic Organic Reactions : Iodo-Bodipy immobilized on porous silica, functioning as a photocatalyst, utilizes tetrahydroisoquinoline derivatives, emphasizing the role of this compound in photoredox catalytic reactions (Guo et al., 2013).
Visible-Light-Absorbing Photocatalysts : Iodo-Bodipys serve as organic photocatalysts in various photoredox catalytic organic reactions, again underlining the significance of this compound derivatives in facilitating these processes (Huang & Zhao, 2013).
Other Applications
Electrophilic Cyclization in Organic Chemistry : The formation of 3-iodoquinolines through electrophilic cyclization demonstrates the broader utility of this compound in organic chemical synthesis (Ali et al., 2011).
Copper-Catalyzed Synthesis : The copper-catalyzed tandem annulation process for synthesizing 3-iodoquinolines highlights the compound's applicability in developing diverse molecular structures (Wang et al., 2016).
Dopamine D3 Receptor Ligands Development : this compound derivatives are investigated for their potential as dopamine D3 receptor antagonists, offering insights into neurological and psychiatric disorder treatments (Mach et al., 2004).
Antitumor Activity Studies : Certain iodinated 4-(3H)-quinazolinones, structurally similar to this compound, exhibit significant antitumor activity, underscoring the relevance of such compounds in cancer research (Pérez-Fehrmann et al., 2022).
Mechanism of Action
While the specific mechanism of action for 3-Iodoisoquinoline is not explicitly mentioned in the search results, isoquinoline alkaloids, a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
According to the Safety Data Sheet, 3-Iodoisoquinoline is classified as having acute toxicity, both oral and inhalation (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) .
Future Directions
Recent developments in the synthesis of isoquinoline-1,3(2H,4H)-dione compounds have stimulated the interest of researchers in this field . Isoquinoline has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This suggests that there is potential for future research and development of 3-Iodoisoquinoline and its derivatives.
Properties
IUPAC Name |
3-iodoisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJDOKBHULEVIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348835 | |
Record name | 3-iodoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66728-97-0 | |
Record name | 3-iodoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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